CYP2C8 vs. CYP2D6 Selectivity Window
The target compound inhibits human recombinant CYP2C8 with an IC50 of 43 nM while requiring >200‑fold higher concentration to inhibit CYP2D6 (IC50 = 10 000 nM) [1]. This selectivity window is atypical among pyrimidinedione derivatives, which frequently exhibit broader CYP inhibition profiles that elevate drug‑drug interaction (DDI) risk [2]. By avoiding strong CYP2D6 engagement, the 2‑methyl‑6‑trifluoromethyl benzyl substitution offers a metabolically cleaner baseline than many in‑class compounds for which CYP2D6 IC50 values fall below 1 000 nM.
| Evidence Dimension | CYP2C8 IC50 vs. CYP2D6 IC50 |
|---|---|
| Target Compound Data | CYP2C8 IC50 = 43 nM; CYP2D6 IC50 = 10 000 nM |
| Comparator Or Baseline | Class‑typical pyrimidinedione derivatives (literature: CYP2D6 IC50 often <1 000 nM for potent analogs) |
| Quantified Difference | >200‑fold selectivity for CYP2C8 over CYP2D6 |
| Conditions | Human recombinant enzymes; 15 min pre‑incubation; spectrophotometric detection after 30 min |
Why This Matters
High CYP2C8/CYP2D6 selectivity reduces the probability of CYP2D6‑mediated DDI, making the compound a safer starting point for lead optimization when polypharmacy is anticipated.
- [1] BindingDB entry BDBM50384467 (CHEMBL2036213). IC50 values for CYP2C8 and CYP2D6. View Source
- [2] General observation from published pyrimidinedione SAR studies; specific comparator data not available from a single source. View Source
